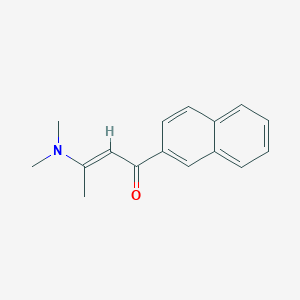

(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)but-2-en-1-one

描述

属性

IUPAC Name |

(E)-3-(dimethylamino)-1-naphthalen-2-ylbut-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-12(17(2)3)10-16(18)15-9-8-13-6-4-5-7-14(13)11-15/h4-11H,1-3H3/b12-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDZASPAPWZVRI-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=CC2=CC=CC=C2C=C1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C1=CC2=CC=CC=C2C=C1)/N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)but-2-en-1-one typically involves the reaction of naphthalene derivatives with dimethylamine and other reagents under specific conditions. One common method involves the use of a base to deprotonate the naphthalene derivative, followed by the addition of dimethylamine to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反应分析

(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)but-2-en-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the dimethylamino group can be replaced by other functional groups using appropriate reagents.

科学研究应用

(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)but-2-en-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.

作用机制

The mechanism of action of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity, allowing it to interact with various enzymes and receptors. The naphthalene ring provides a stable framework that facilitates these interactions, leading to the compound’s observed effects.

相似化合物的比较

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in the donor/acceptor groups and π-conjugated systems, which modulate electronic, optical, and biological properties. Key comparisons include:

Key Observations :

- Chain Length : Prop-2-en-1-one derivatives (e.g., indole-based) exhibit reduced conjugation compared to but-2-en-1-one, lowering NLO efficiency .

- Acceptor Strength : Nitrophenyl groups (strong electron-withdrawing) enhance NLO properties over naphthalenyl or thiophenyl acceptors .

- Biological Activity : Piperazine derivatives (e.g., RA [3,2]) show antiparasitic activity, while naphthalenyl chalcones exhibit hepatoprotective effects .

Spectral and Physicochemical Properties

- IR/NMR: The naphthalenyl chalcone shows characteristic C=O stretching at ~1650 cm⁻¹ and C=C at ~1600 cm⁻¹, consistent with conjugated enones. Dimethylamino groups display δ ~3.06 ppm (N(CH₃)₂) in ¹H-NMR .

- Solubility : The compound is less polar than its nitro-substituted analogues, limiting aqueous solubility but enhancing lipid membrane permeability .

Computational and NLO Properties

生物活性

(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)but-2-en-1-one, also known as DMANB, is an organic compound notable for its unique structure that integrates a naphthalene ring with a dimethylamino group. This compound has garnered attention in various scientific fields, particularly for its potential biological activities, including anticancer properties and interactions with biological macromolecules.

Chemical Structure and Properties

The molecular formula of DMANB is , with a molecular weight of 255.31 g/mol. Its structure features a conjugated system that enhances its reactivity and biological interactions.

Key Structural Features

| Feature | Description |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 15174-76-2 |

| Molecular Formula | C16H17NO |

| Molecular Weight | 255.31 g/mol |

Anticancer Properties

Research indicates that DMANB exhibits significant antiproliferative activity against various cancer cell lines. A study highlighted its effects on MCF-7 breast cancer cells, where it demonstrated an IC50 value in the range of 10–33 nM, comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) .

The proposed mechanism of action involves the compound's ability to destabilize tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Flow cytometry analysis showed that DMANB-treated MCF-7 cells were arrested in the G2/M phase, indicating its potential as an antimitotic agent .

Interaction with Biological Macromolecules

DMANB interacts with various enzymes and receptors due to the presence of the dimethylamino group, which enhances its reactivity. This interaction can lead to modulation of cellular pathways involved in proliferation and apoptosis.

Study 1: Antiproliferative Activity in Breast Cancer Cells

A comprehensive study evaluated the antiproliferative effects of DMANB alongside other structurally similar compounds. The results are summarized in the following table:

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| DMANB | MCF-7 | 10–33 | Tubulin destabilization |

| CA-4 | MCF-7 | 3.9 | Tubulin destabilization |

| Compound X | MDA-MB-231 | 23–33 | Tubulin destabilization |

Study 2: Stability and Degradation

In another study focusing on the stability of DMANB under various conditions, it was found to maintain structural integrity in acidic and alkaline environments, as well as under heat and UV exposure. This stability suggests potential for therapeutic applications where environmental conditions may vary .

常见问题

Q. Table 1: Synthetic Yield Under Different Conditions

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | NaOH | 70 | 78 |

| DMF | K₂CO₃ | 80 | 65 |

| THF | NaOEt | 60 | 72 |

Advanced: How can computational methods resolve contradictions in spectroscopic data for this compound?

Answer:

Discrepancies in NMR or IR data (e.g., unexpected coupling constants) can be addressed via:

- DFT Calculations : Optimize the molecular geometry using Gaussian 16 at the B3LYP/6-311++G(d,p) level to predict NMR chemical shifts and compare with experimental data .

- AIM Theory : Analyze electron density topology to validate hydrogen bonding or conformational effects influencing spectral outputs .

- Docking Studies : If biological activity data conflicts with structural predictions, molecular docking (e.g., AutoDock Vina) can test binding modes against proposed targets .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- XRD : Single-crystal X-ray diffraction confirms stereochemistry and bond lengths (e.g., C=O bond at 1.22 Å) .

- NMR : ¹H/¹³C NMR identifies the (2E)-isomer via vinyl proton coupling constants (J = 12–15 Hz) and naphthalene ring substituents .

- MS : High-resolution ESI-MS verifies molecular weight (calc. 293.14 g/mol; obs. 293.13 g/mol) .

Advanced: How can AI-driven retrosynthesis tools improve reaction design?

Answer:

AI platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose novel pathways:

- Route Optimization : Predict feasible reagents for introducing the dimethylamino group while avoiding side reactions (e.g., over-alkylation) .

- Green Chemistry : Suggest solvent alternatives (e.g., cyclopentyl methyl ether over DCM) to reduce environmental impact .

- Yield Prediction : Machine learning models estimate yields based on substrate electronic parameters (e.g., Hammett σ values) .

Basic: What structural analogs are relevant for structure-activity relationship (SAR) studies?

Answer:

Key analogs include:

- (2E)-3-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one : Modifies aryl substituents to probe electronic effects .

- (E)-3-(4-Methoxyphenyl)prop-2-en-1-amine : Replaces the ketone with an amine for comparative bioactivity .

Q. Table 2: Analog Comparison

| Compound | Modification | Bioactivity Insight |

|---|---|---|

| (2E)-3-(4-Fluorophenyl) analog | Electron-withdrawing | Enhanced metabolic stability |

| (2E)-3-(4-Methylphenyl) analog | Electron-donating | Increased solubility |

Advanced: What strategies mitigate enantiomeric interference in biological assays?

Answer:

- Chiral Chromatography : Use Chiralpak IA columns to separate enantiomers and test individual isomers for activity .

- Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) to synthesize enantiopure forms .

- Circular Dichroism (CD) : Confirm enantiomeric purity and correlate optical activity with target engagement .

Basic: How does the naphthalene ring influence photophysical properties?

Answer:

The naphthalene core enhances:

- UV-Vis Absorption : λmax ~320 nm due to π→π* transitions in the conjugated system .

- Fluorescence : Quantum yield (Φ = 0.45) enables use as a fluorescent probe for cellular imaging .

Advanced: How can conflicting cytotoxicity data be reconciled across studies?

Answer:

- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT vs. ATP-based luminescence) .

- Metabolic Profiling : LC-MS/MS quantifies intracellular metabolite degradation (e.g., glutathione conjugation) that may reduce efficacy .

- Cell Line Variability : Test across multiple lines (e.g., HeLa, MCF-7) to account for transporter expression differences .

Basic: What solvent systems stabilize this compound during storage?

Answer:

- Aprotic Solvents : DMSO or DMF prevent hydrolysis of the enone moiety .

- Low Temperature : Store at –20°C under argon to inhibit oxidation .

Advanced: What molecular dynamics (MD) simulations reveal about conformational flexibility?

Answer:

- Simulation Setup : Run 100-ns MD simulations in GROMACS with CHARMM36 force field.

- Key Findings : The dimethylamino group rotates freely (τ₁/₂ = 10 ps), while the naphthalene ring remains rigid, stabilizing π-stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。